![molecular formula C26H25BO2 B15242999 2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15242999.png)
2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a binaphthyl group and a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a binaphthyl derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The dioxaborolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in catalytic reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism by which 2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-([1,1’-Binaphthalen]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
特性
分子式 |
C26H25BO2 |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(6-naphthalen-1-ylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-19-16-21(13-12-20(19)17-22)24-11-7-9-18-8-5-6-10-23(18)24/h5-17H,1-4H3 |
InChIキー |
DMGOQGYEHGTQEC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


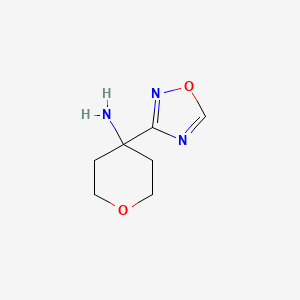
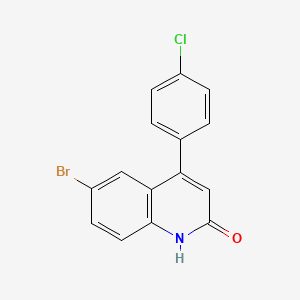
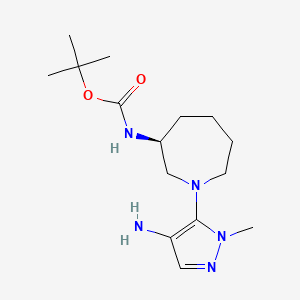
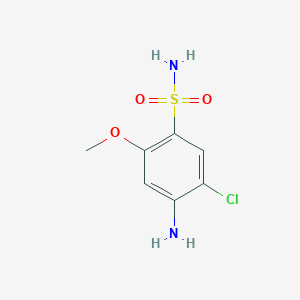
![4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15242943.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
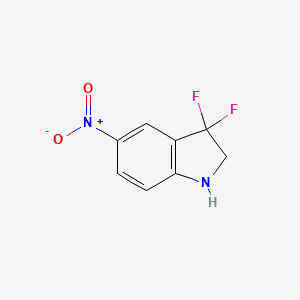


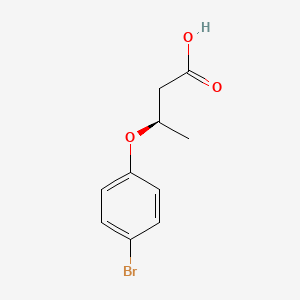
![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
![1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)

